2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one
CAS No.: 730992-78-6
Cat. No.: VC5807640
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730992-78-6 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 |
| IUPAC Name | 2-(chloromethyl)-3-(2-oxopropyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-8(16)7-15-11(6-13)14-10-5-3-2-4-9(10)12(15)17/h2-5H,6-7H2,1H3 |
| Standard InChI Key | XNPNYTGJPXFUKN-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 2-(chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one, reflects its quinazolinone backbone—a fused benzene and pyrimidine ring system—with substitutions at positions 2 and 3 (Figure 1). The chloromethyl (-CH2Cl) group at position 2 introduces electrophilic reactivity, while the 2-oxopropyl (-CH2-C(O)-CH3) group at position 3 provides a ketone moiety for nucleophilic additions or condensations .
Table 1: Molecular Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂ |
| Molecular Weight | 276.71 g/mol |
| Key Functional Groups | Chloromethyl, Ketone, Quinazolinone Core |
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via alkylation of 2-(chloromethyl)quinazolin-4(3H)-one with chloroacetone under basic conditions . This reaction installs the 2-oxopropyl group through nucleophilic substitution (Figure 2).
Table 2: Synthesis Conditions
| Parameter | Detail |
|---|---|
| Starting Material | 2-(Chloromethyl)quinazolin-4(3H)-one |
| Alkylating Agent | Chloroacetone |
| Solvent | Polar aprotic (e.g., DMF, acetone) |
| Base | Potassium carbonate |
| Temperature | Reflux (60–80°C) |
| Yield | Not explicitly reported; assumed moderate |
Mechanistic Insights
The reaction proceeds via deprotonation of the quinazolinone’s N-H group, followed by nucleophilic attack of the generated enolate on chloroacetone. Subsequent elimination of HCl yields the 2-oxopropyl-substituted product .
Reactivity and Functionalization
Chloromethyl Group Reactivity
The -CH2Cl moiety participates in nucleophilic substitutions, enabling:
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Alkylation Reactions: Reaction with amines, thiols, or alkoxides to form secondary derivatives.
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki) for aryl introductions .
Ketone Utilization
The 2-oxopropyl group’s ketone undergoes:
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Condensations: With hydrazines or hydroxylamines to form hydrazones or oximes.
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Reductions: Catalytic hydrogenation to propanol derivatives for solubility modulation .
Applications in Heterocyclic Synthesis
Pyrazino[2,1-b]quinazolinones
Reaction with aliphatic primary amines (e.g., methylamine) yields 2-alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones (Figure 3) . These products exhibit fused pyrazine-quinazolinone systems, explored for bioactivity.
Thienopyrimidine Derivatives
Using thieno[2,3-d]pyrimidin-4(3H)-one precursors, analogous reactions generate pyrazino[1,2-a]thieno[3,2-d]pyrimidines—scaffolds with reported anticancer and antimicrobial properties .
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